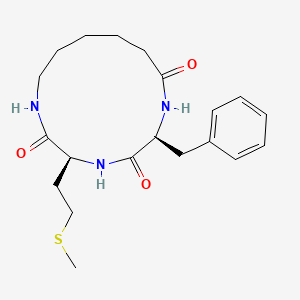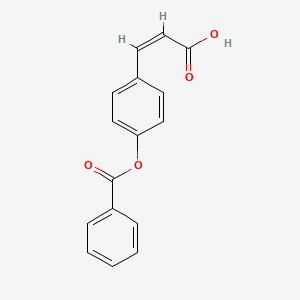
P-Hydroxycinnamic acid, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Hydroxycinnamic acid, benzoate is a compound that belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of cinnamic acid and benzoic acid, combining the structural features of both.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The common synthetic route for p-hydroxycinnamic acids involves a base-catalyzed Knoevenagel-Doebner condensation between malonic acid and the corresponding aldehyde . This reaction typically uses pyridine as a solvent and catalyst. Another method involves the bacterial synthesis of hydroxycinnamic acids from glucose in Escherichia coli by introducing specific genes .
Industrial Production Methods
Industrial production of p-hydroxycinnamic acids can be achieved through chemical synthesis, extraction from lignocellulosic biomass, or bioconversion using engineered microbial systems . These methods aim to produce high yields of the compound efficiently and sustainably.
Analyse Chemischer Reaktionen
Types of Reactions
P-Hydroxycinnamic acid, benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxycinnamic acids into quinones or other oxidized products.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond.
Substitution: Hydroxycinnamic acids can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
P-Hydroxycinnamic acid, benzoate has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which p-hydroxycinnamic acid, benzoate exerts its effects involves its antioxidant activity. It acts as a chain-breaking antioxidant by scavenging free radicals, which is related to its hydrogen or electron-donating capacity . This activity helps protect cells from oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxycinnamic acids such as:
- Cinnamic acid
- P-Coumaric acid
- Ferulic acid
- Caffeic acid
- Chlorogenic acid
- Rosmarinic acid
Uniqueness
P-Hydroxycinnamic acid, benzoate is unique due to its combined structural features of cinnamic acid and benzoic acid, which confer distinct properties and applications. Its specific antioxidant and anti-inflammatory activities make it particularly valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
75175-10-9 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(Z)-3-(4-benzoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-8-12-6-9-14(10-7-12)20-16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18)/b11-8- |
InChI-Schlüssel |
KOKUTEOWSHGSAQ-FLIBITNWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


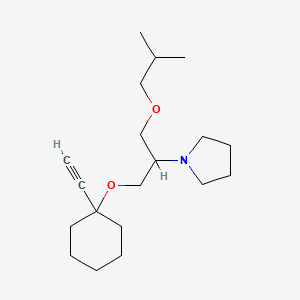
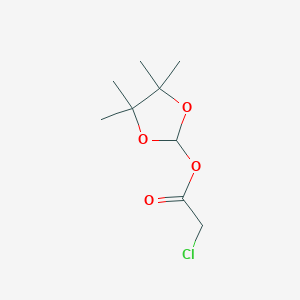
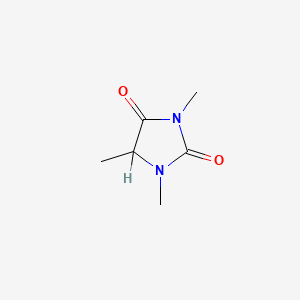
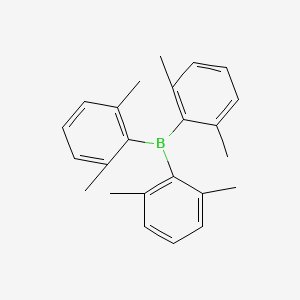
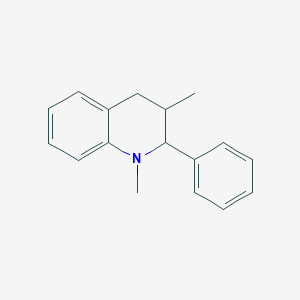

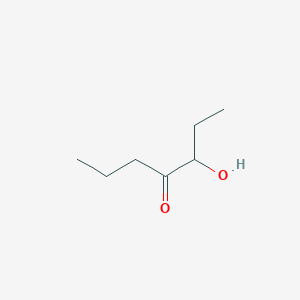
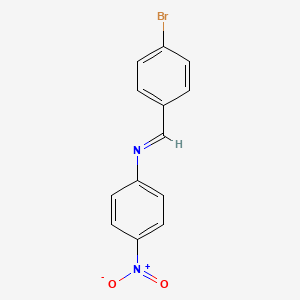

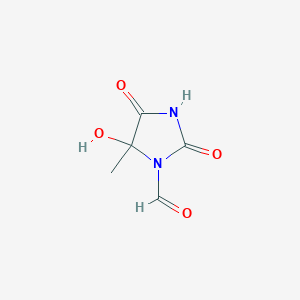
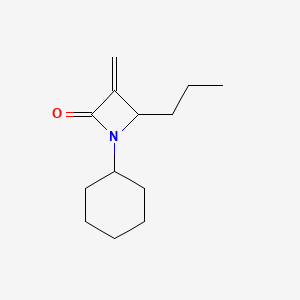
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
